Toluene, trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene, trifluoro- is an aromatic compound characterized by the presence of two fluorine atoms and one fluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Toluene, trifluoro- can be synthesized through various methods. One common approach involves the fluorination of 1,2-difluorobenzene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method includes the Balz-Schiemann reaction, where diazonium tetrafluoroborate salts are converted to their corresponding fluorides .
Industrial Production Methods: Industrial production of Toluene, trifluoro- typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Toluene, trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield fluorinated toluenes.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products:
Substitution: Fluorinated phenols or anilines.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated toluenes
Scientific Research Applications
Toluene, trifluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Toluene, trifluoro- exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,2-Difluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.
1,3-Difluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1,4-Difluorobenzene: Similar to 1,2-Difluorobenzene but with fluorine atoms in the para position.
Uniqueness: Toluene, trifluoro- is unique due to the presence of both fluorine atoms and a fluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex fluorinated compounds and enhance its utility in various applications .
Properties
Molecular Formula |
C7H5F3 |
---|---|
Molecular Weight |
146.11 g/mol |
IUPAC Name |
1,2-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |
InChI Key |
QCUDEATVOVLIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.